![molecular formula C15H15FN2O3S B2983276 ethyl 4-[(3-fluorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 899749-24-7](/img/structure/B2983276.png)

ethyl 4-[(3-fluorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

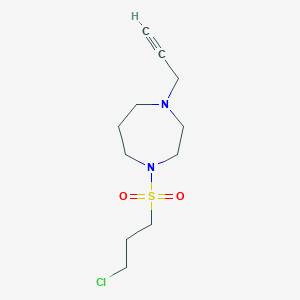

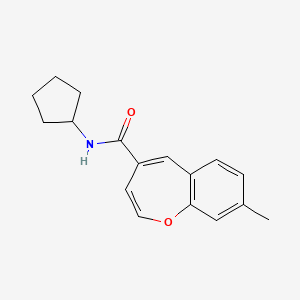

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name and molecular formula. It contains a pyrimidine ring which is a six-membered ring with two nitrogen atoms. It also has a fluorophenyl group, a methylsulfanyl group, and an ethyl carboxylate group attached to it .Applications De Recherche Scientifique

Crystal Structure and Supramolecular Interactions

Research into polysubstituted pyridines related to the compound includes studying their crystal structures and interactions. One such study investigated the crystal structure of ethyl 2,6-bis(4-fluorophenyl)-4-hydroxy-5-(4-methylphenylsulfanyl)pyridine-3-carboxylate. The structure is stabilized by intermolecular C—H⋯F and C—H⋯π interactions, highlighting the role of fluorophenyl groups in these interactions (Suresh et al., 2007).

Synthesis and Structure Analysis

The synthesis of novel 5-methyl-4-thiopyrimidine derivatives starting from similar compounds shows the diversity in structural formation. The structural differences in these derivatives, despite similar starting materials, underscore the versatility of such compounds in research (Stolarczyk et al., 2018).

Antimicrobial and Enzyme Assay Studies

A study on ionic liquid-promoted synthesis of ethyl 4-(6-substituted-4-oxo-4H-chromen-3-yl)-6-methyl-2-thioxo/oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives found significant antimicrobial properties. The study included enzyme assays to predict the mode of action, illustrating the potential of these compounds in antimicrobial applications (Tiwari et al., 2018).

Biological Activities and Crystal Growth

The synthesis and biological evaluation of related pyrido[4,3-d]pyrimidine derivatives demonstrate the biological activities of these compounds. The crystal structure analysis further contributes to understanding their potential applications (Mo et al., 2007).

Nonlinear Optical Analysis

Ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, a related compound, has been studied for its nonlinear optical properties. The research provides insight into the potential application of these compounds in the field of optical materials (Dhandapani et al., 2017).

Fluorescence Properties

Research on monastrol analogs conjugated with fluorescent coumarin scaffolds, using similar pyrimidine derivatives, explores their fluorescence properties. This underscores the utility of such compounds in the development of fluorescent materials (Al-Masoudi et al., 2015).

Antioxidant and Radioprotective Activities

The compound ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetra hydro pyrimidine-5-carboxylate has been synthesized and evaluated for its antioxidant and radioprotective activities, indicating potential therapeutic applications (Mohan et al., 2014).

Orientations Futures

Mécanisme D'action

Target of Action

The compound contains abenzylic position , which is known to be a key site for various chemical reactions . This suggests that the compound might interact with its targets through this functional group.

Mode of Action

The benzylic position in the compound can undergo various reactions such asfree radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the target molecules .

Biochemical Pathways

Given the potential reactions at the benzylic position, it is plausible that the compound could affect pathways involvingfree radical reactions, nucleophilic substitutions, or oxidations .

Propriétés

IUPAC Name |

ethyl 4-[(3-fluorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O3S/c1-3-21-14(19)12-9(2)17-15(20)18-13(12)22-8-10-5-4-6-11(16)7-10/h4-7H,3,8H2,1-2H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYBGAGQOBIDRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1SCC2=CC(=CC=C2)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide](/img/structure/B2983197.png)

![methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzenecarboxylate](/img/structure/B2983198.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2983201.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2983209.png)

![2-benzyl-1-(pyrrolidin-1-ylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2983211.png)

![4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline](/img/structure/B2983213.png)

![[4-Amino-1-(hydroxymethyl)cyclohexyl]methanol;hydrochloride](/img/structure/B2983214.png)

![6-(3-Hydroxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2983216.png)